molecular formula C11H10O5 B8538646 2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid

2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid

Cat. No. B8538646
M. Wt: 222.19 g/mol
InChI Key: XVZVERZGOQRPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H10O5 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2,2-dimethyl-4-oxo-1,3-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C11H10O5/c1-11(2)15-8-4-3-6(9(12)13)5-7(8)10(14)16-11/h3-5H,1-2H3,(H,12,13)

InChI Key

XVZVERZGOQRPOH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C=C2)C(=O)O)C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxyisophtalic acid (Aldrich, 5.0 g, 27.5 mmol) in acetone (10 mL), TFA (30 mL) and TFAA (10 mL) was heated at 100° C. for 24 hrs. The reaction mixture was concentrated under reduced pressure. The residue was taken up with an aqueous solution of HCl (100 mL, 1N) and extracted with EtOAc (3×200 L); The combined organic layers were dried over MgSO4 and the solvents were removed under reduced: pressure. The crude compound was recrystallized in Et2O (50 mL) to give 4.67 g (77%) of the title compound as a beige powder. 1H NMR (DMSO-d6) δ: 8.37 (d J=1.9 Hz, 1H), 8.19 (dd, J=2.2 and 8.7 Hz, 1H), 7.23 (d, J=8.3 Hz, 1H), 1.72 (s, 6H). HPLC, Rt: 2.40 min (purity: 95.7%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.